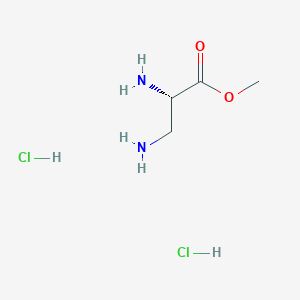

(S)-methyl 2,3-diaminopropanoate dihydrochloride

Description

(S)-Methyl 2,3-diaminopropanoate dihydrochloride (CAS RN: 6059-44-5; 147857-43-0) is a chiral amino acid derivative characterized by two amino groups (-NH₂) at the second and third carbon positions of a propanoate backbone, with a methyl ester group and two hydrochloride counterions . Its molecular formula is C₄H₁₁Cl₂N₂O₂, and it has a molar mass of 154.595 g/mol . This compound is widely used as a building block in organic synthesis, particularly for pharmaceuticals and peptidomimetics, due to its stereochemical specificity and dual amino functionality . Commercial samples are available in purities up to 97% .

Properties

IUPAC Name |

methyl (2S)-2,3-diaminopropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOQZKCEDSNQNA-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147857-43-0 | |

| Record name | Methyl 2,3-diaminopropionate dihydrochloride, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147857430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methyl 2,3-diaminopropanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCE8HJP1PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Boc Deprotection of Methyl 2-Amino-3-((tert-Butoxycarbonyl)Amino)Propanoate Hydrochloride

The most widely documented method involves the deprotection of a Boc-protected precursor. Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is treated with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) for 3 hours at room temperature. Solvent removal under reduced pressure yields a crude residue, which is dissolved in 10% acetic acid and lyophilized to obtain the dihydrochloride salt.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Precursor | 0.26 g (1 mmol) |

| Solvent System | TFA/DCM (1:1, 2 mL) |

| Reaction Time | 3 hours |

| Temperature | 25°C |

| Yield | 85% |

Post-deprotection, the product is purified via repeated lyophilization in water to remove residual TFA. This method prioritizes simplicity and avoids column chromatography, making it suitable for gram-scale synthesis.

Acetylation and Subsequent Deprotection

A modified route introduces an acetyl group at the N<sup>2</sup>-position before deprotection. Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is dissolved in dimethylformamide (DMF), treated with triethylamine (2.5 eq) and acetic anhydride (2.5 eq), and stirred for 4 hours. After Boc deprotection using TFA/DCM, the intermediate is isolated as methyl 2-acetamido-3-aminopropanoate, which is subsequently converted to the dihydrochloride salt.

Critical Observations

-

Acetylation reduces side reactions during deprotection but complicates the purification process.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance acetylation rates but require rigorous drying to prevent hydrolysis. In contrast, TFA/DCM ensures rapid Boc removal without side-product formation. Elevated temperatures (>40°C) are avoided to prevent racemization of the chiral center.

Purification Techniques

Lyophilization remains the preferred method for isolating the hygroscopic dihydrochloride salt. Alternative approaches include:

-

Solid-Phase Extraction (SPE): Sep-Pak C<sub>18</sub> cartridges eluted with 0.1% TFA achieve >95% purity.

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystalline product but with lower recovery (70%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 4.42 | Multiplet | CH(NH<sub>2</sub>) |

| 3.78 | Singlet | OCH<sub>3</sub> |

| 3.50 | Multiplet | CH<sub>2</sub>(NH<sub>2</sub>) |

The absence of Boc-group signals (δ 1.3–1.5 ppm) confirms complete deprotection.

Purity and Stability

-

HPLC Analysis: >97% purity (C<sub>18</sub> column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

-

Storage Stability: Stable for 6 months at -80°C or 1 month at -20°C in anhydrous DMSO.

Industrial-Scale Considerations

Cost-Effective Precursor Sourcing

Bulk pricing for methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride ranges from $108–$396 per gram, depending on supplier. Sourcing from LEAPCHEM CO. or Amatek Scientific reduces costs by 20–30% compared to smaller vendors.

| Parameter | Value |

|---|---|

| PMI (Process Mass Intensity) | 120 kg/kg product |

| E-Factor | 85 kg waste/kg product |

| Hazard Classification | GHS07 (Harmful if inhaled) |

Mitigation strategies include TFA recycling and solvent recovery systems .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 2,3-diaminopropionic acid derivatives.

Base Hydrolysis

- Conditions : Aqueous NaOH (0.1M ionic strength) at 25–50°C .

- Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl.

- Kinetics :

Metal-Accelerated Hydrolysis

Copper(II) and mercury(II) complexes hydrolyze 10–100× faster than the free ligand :

| Metal Complex | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| Cu(E)₂²⁺ | 4.7 ± 0.3 |

| Hg(E)₂²⁺ | 12.4 ± 0.8 |

| E = (S)-methyl 2,3-diaminopropanoate dihydrochloride |

Oxidation Reactions

The primary alcohol intermediate (derived from hydrolysis) oxidizes to carboxylic acids under mild conditions :

Oxidation to 2,3-Diaminopropionic Acid

- Reagents : TCCA (trichloroisocyanuric acid)/TEMPO/NaBr in H₂O/CH₃CN .

- Yield : >95% for large-scale preparations .

- Applications : Key step in synthesizing orthogonally protected 2,3-l-diaminopropanoic acid (l-Dap) for peptide synthesis .

Acylation and Protection Reactions

Both amino groups undergo selective acylation, enabling controlled functionalization:

N-Acylation

- Reagents : Acetic anhydride or Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) .

- Conditions : DMF, triethylamine, 25°C .

- Example :

N-Sulfonylation

- Reagents : p-Toluenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride .

- Yield : 82–85% for arylsulfonyl derivatives .

Metal Coordination Chemistry

The compound forms stable complexes with transition metals, influencing its reactivity:

Copper(II) Complexes

- Structure : Bis-chelate complexes with square-planar geometry .

- Stability Constant (log K) : 8.2 ± 0.1 (Cu²⁺ + 2E → CuE₂²⁺) .

Mercury(II) Complexes

Peptide Coupling Reactions

The methyl ester facilitates solution-phase peptide synthesis:

Dipeptide Formation

- Coupling Partners : Fmoc-Ala-OH (l or d enantiomers) .

- Conditions : EDC/HOBt, DIEA in DMF .

- Outcome : Single diastereomers (no racemization detected) .

Reduction and Alkylation

The amino groups participate in reductive amination:

Reductive Amination

pH-Dependent Behavior

Protonation states modulate reactivity:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2.5 | EH₃³⁺ (both NH₂ protonated) | Low ester hydrolysis rate |

| 2.5–9.0 | EH₂²⁺/EH⁺ | Optimal for metal coordination |

| >9.0 | E⁻ (deprotonated NH₂) | Rapid base hydrolysis |

This compound’s versatility in hydrolysis, oxidation, and peptide coupling underpins its utility in medicinal chemistry and coordination science. Controlled functionalization of its amino and ester groups enables precise structural modifications for target applications .

Scientific Research Applications

Biochemical Research Applications

(S)-methyl 2,3-diaminopropanoate dihydrochloride plays a crucial role in amino acid metabolism and serves as a precursor for neurotransmitter synthesis. Its structural similarity to the neuromodulator N-methyl-D-aspartate (NMDA) makes it valuable for studying NMDA receptor activation, which is essential for understanding neurological disorders such as Alzheimer's disease and schizophrenia .

Neuropharmacology

Research has indicated that this compound can modulate NMDA receptor activity, influencing synaptic plasticity and cognitive functions. This property has led to its investigation as a potential therapeutic agent in treating cognitive deficits associated with various neurodegenerative diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, including reductive amination and methylation of the corresponding amino acids . These synthetic routes allow for the production of high-purity samples suitable for research purposes.

Enzyme Interactions

This compound acts as a substrate for various enzymes, such as 2,3-diaminopropionate ammonia-lyase. Its incorporation into peptides can significantly affect their pKa values, enhancing their stability and efficacy in biological systems. The compound's ability to form complexes with metal ions also influences its hydrolysis kinetics, making it relevant in coordination chemistry.

Pharmaceutical Development

The compound's versatility makes it an attractive candidate in drug design. Its dual amine functionality allows for specific interactions within biological systems that are not present in non-chiral counterparts. Modifications to this compound can lead to differing biological activities, highlighting its potential as a lead compound in developing new therapeutics .

Case Studies

- Study on NMDA Receptor Modulation : A study investigated the effects of this compound on NMDA receptors and found that it enhances receptor activation under specific conditions. This finding suggests potential applications in cognitive enhancement therapies.

- Metabolic Pathway Analysis : Another research focused on the compound's role in amino acid metabolism demonstrated its utility as a precursor for synthesizing biologically active molecules. This study provided insights into its application in metabolic engineering.

Mechanism of Action

The mechanism of action of (S)-methyl 2,3-diaminopropanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 2,3-diaminopropionate ammonia-lyase, which catalyzes its conversion to other metabolites. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Molar Mass : 204.1 g/mol .

- Key Differences: Contains a five-carbon backbone with an amide group instead of an ester. Lower reactivity with oxidizers compared to ester-containing analogues, though incompatibilities with strong oxidizers (e.g., NOₓ, CO₂) remain . Limited toxicological data, similar to the target compound .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (from synthesis in ).

- Key Differences: Branched alkyl chain (3,3-dimethylbutanoate) introduces steric hindrance, reducing nucleophilic activity at the amino group. Synthesized via HCl-mediated deprotection, highlighting its stability under acidic conditions .

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride

- Molecular Formula: C₆H₁₂ClF₂NO₂ .

- Key Differences :

- Fluorine substituents enhance electronegativity, altering solubility and metabolic stability.

- Ethyl ester vs. methyl ester may influence hydrolysis rates in biological systems .

Biological Activity

(S)-Methyl 2,3-diaminopropanoate dihydrochloride, a compound with the chemical formula CHClNO, is of significant interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 171.06 g/mol

- CAS Number : 147857-43-0

- Structure : The compound features a chiral center, making it a subject for studies on stereochemistry and biological activity.

This compound is primarily studied for its role as a biochemical precursor in the synthesis of bioactive molecules. Its structure allows it to interact with various biological targets, including enzymes and receptors.

- Enzyme Interaction : It has been shown to act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Neurotransmitter Modulation : The compound may play a role in modulating neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects. It appears to enhance neuronal survival under stress conditions by modulating oxidative stress pathways .

Study on Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial effects of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The results indicated that the compound could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotection in DMD Models

In a model of Duchenne muscular dystrophy (DMD), this compound was administered to assess its effects on muscle function and enzyme activity:

- Enzymatic Activity Restoration : The treatment restored activities of key metabolic enzymes such as citrate synthase and lactate dehydrogenase to near-normal levels.

- Functional Improvement : Treated mice exhibited improved diaphragm function compared to untreated controls .

Research Applications

This compound is utilized in several research domains:

- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating infections and neurodegenerative diseases.

- Biochemical Studies : Used as a tool compound to understand enzyme kinetics and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 2,3-diaminopropanoate dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Amino Protection/Deprotection : Use of Boc or Fmoc groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., HCl in dioxane) to yield the dihydrochloride salt .

- Salt Formation : Final treatment with hydrochloric acid to enhance solubility and stability .

- Key Variables :

- Temperature : Elevated temperatures (>40°C) during deprotection may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous purification to avoid side reactions.

- Stoichiometry : Excess HCl (2–3 eq.) ensures complete salt formation .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm to resolve enantiomeric impurities .

- NMR Spectroscopy : Analyze -NMR splitting patterns; the (S)-configuration produces distinct coupling constants (e.g., for α-protons) .

- Optical Rotation : Compare observed values with literature data (e.g., +12.5° in water) to confirm enantiopurity .

Advanced Research Questions

Q. How do conflicting reports on the compound’s reactivity with carbonyl electrophiles inform experimental design?

Methodological Answer: Discrepancies arise from:

- pH-Dependent Reactivity : The free amine form (pH > 8) reacts readily with aldehydes, while the protonated form (pH < 4) shows negligible activity.

- Mitigation Strategies :

- Contradiction Resolution : Reproduce conflicting experiments with standardized buffers and validate via LC-MS to identify side products .

Q. What analytical strategies resolve discrepancies in reported stability data under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to (3% v/v) at 40°C and monitor degradation via HPLC-MS.

- Radical Scavenger Screening : Add antioxidants (e.g., ascorbic acid) to assess oxidative pathway inhibition .

- Conflicting Data Analysis : Differences may stem from trace metal impurities (e.g., Fe) catalyzing oxidation; use ultrapure solvents and chelating agents (EDTA) to standardize conditions .

Q. How can computational modeling predict the compound’s behavior in enzyme-binding studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the diamino groups and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the dihydrochloride salt in aqueous environments .

- Validation : Correlate in silico results with SPR (surface plasmon resonance) binding assays (KD values) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing peptidomimetics, and how can side reactions be minimized?

Methodological Answer:

- Backbone Modification : The diamino moiety mimics peptide bonds, enabling non-hydrolyzable analogs.

- Side Reaction Mitigation :

- Case Study : Successful incorporation into thrombin inhibitors via solid-phase synthesis, achieving >90% purity after HPLC .

Safety and Handling

Q. What protocols address the lack of comprehensive toxicological data for this compound?

Methodological Answer:

- Precautionary Measures :

- Toxicity Screening : Conduct acute toxicity assays in vitro (e.g., HepG2 cell viability) before in vivo studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility reports in polar vs. nonpolar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.